4-Chloro-2-fluorobenzamide
Description
Contextualizing 4-Chloro-2-fluorobenzamide within the Broader Benzamide (B126) Class in Chemical Sciences
This compound is a halogenated derivative of benzamide, the simplest amide of benzoic acid. wikipedia.orgnih.gov Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamido group. ebi.ac.uk This structural motif is a cornerstone in various fields of chemical science due to its versatile reactivity and presence in numerous biologically active molecules. wikipedia.orgorientjchem.orgrsc.org Benzamide derivatives are integral to medicinal chemistry and drug discovery, with many exhibiting a wide range of pharmacological activities. orientjchem.orgnih.gov They are also utilized as intermediates in organic synthesis and have applications in materials science. rsc.orgsmolecule.com
The fundamental benzamide structure can be systematically modified, with substitutions on the benzene ring leading to a vast library of compounds with diverse physicochemical properties. dcu.ie The introduction of different functional groups allows for the fine-tuning of electronic and steric characteristics, which in turn influences the molecule's reactivity, crystal packing, and biological interactions. dcu.iecore.ac.uk
Significance of Halogenation (Chlorine and Fluorine) in Benzamide Derivatives for Research
The incorporation of halogen atoms, such as chlorine and fluorine, into the benzamide scaffold is a widely employed strategy in chemical research to modulate molecular properties. core.ac.uk Halogenation significantly impacts the electronic nature of the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which can influence the acidity of the amide proton and the susceptibility of the ring to nucleophilic aromatic substitution reactions. core.ac.uk
The presence of both chlorine and fluorine in this compound creates a unique electronic environment. This dual halogenation enhances the electron-withdrawing capacity compared to its mono-halogenated counterparts. This increased electrophilicity can be advantageous in synthetic chemistry, facilitating reactions that might be sluggish with less activated benzamides. core.ac.uk Furthermore, the specific positioning of the halogens (chloro at position 4 and fluoro at position 2) dictates the regioselectivity of further chemical transformations. rsc.org
From a structural perspective, halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which play a crucial role in determining the crystal structure and solid-state packing of the molecule. evitachem.comresearchgate.net These interactions are of significant interest in crystal engineering, where the goal is to design materials with specific physical properties. acs.org
Overview of Current Research Landscape and Gaps for this compound
Current research on this compound and related halogenated benzamides is multifaceted. A significant area of investigation is their use as building blocks in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. smolecule.combiosynth.com The reactivity of the chloro and fluoro substituents is exploited to introduce other functional groups through various coupling and substitution reactions. core.ac.uk
Structural studies, often employing X-ray crystallography, are another key research focus. These studies provide detailed insights into the three-dimensional arrangement of the molecules in the solid state, revealing the influence of halogenation on crystal packing and intermolecular interactions. evitachem.commdpi.comresearchgate.net
However, a noticeable gap exists in the comprehensive characterization and application of this compound itself. While its role as a synthetic intermediate is acknowledged, dedicated studies on its own biological activity or material properties are less common. smolecule.com Furthermore, while the general effects of halogenation are understood, the specific synergistic or antagonistic effects of having both a chloro and a fluoro substituent at these particular positions warrant more in-depth investigation. There is a clear opportunity for further research to explore the unique chemical and physical properties of this compound and to potentially uncover novel applications. researchgate.netresearchgate.netmdpi.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 104326-93-4 |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
Data sourced from capotchem.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNTFNVBYPXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395520 | |
| Record name | 4-chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104326-93-4 | |
| Record name | 4-chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluorobenzamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Fluorobenzamide
Advanced Synthetic Routes to 4-Chloro-2-fluorobenzamide
Advanced synthetic methodologies for this compound primarily focus on efficient and high-yield conversions from readily available starting materials. A common and effective route involves the hydrolysis of the corresponding nitrile, 4-chloro-2-fluorobenzonitrile. This transformation can be achieved under acidic or basic conditions. For instance, the acid-catalyzed hydrolysis of benzonitriles in sulfuric, perchloric, or hydrochloric acid proceeds through an initial N-protonation, followed by a rate-limiting attack of water on the carbon atom of the nitrile group rsc.org. Another approach is the base-catalyzed hydration of nitriles, which can be achieved using inexpensive and commercially available catalysts like sodium hydroxide core.ac.uk.
Alternatively, this compound can be synthesized from 4-chloro-2-fluorobenzoic acid. This involves the activation of the carboxylic acid group, for example, by converting it to an acyl chloride, followed by reaction with ammonia or a suitable amine.
A notable method for the synthesis of the precursor, 4-chloro-2-fluorobenzonitrile, starts from 2-chloro-4-fluoroaniline. The process involves a diazotization reaction followed by a Sandmeyer reaction with cuprous cyanide google.com. The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring wikipedia.orggeeksforgeeks.orgnih.govbyjus.comsyntheticmap.com. The resulting 4-chloro-2-fluorobenzonitrile can then be hydrolyzed to yield this compound. A patent describes the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline, which is then converted to 2-chloro-4-fluorobenzonitrile and subsequently hydrolyzed to the desired benzamide (B126) google.com.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are often optimized include reaction temperature, catalyst concentration, solvent, and reaction time.
In the hydrolysis of 4-chloro-2-fluorobenzonitrile, the choice of acid or base and its concentration can significantly impact the reaction rate and selectivity. For acid-catalyzed hydrolysis, a study on benzonitrile hydrolysis demonstrated that the reaction proceeds efficiently in a range of strong acids rsc.org. For base-catalyzed hydrolysis, the use of a 10 mol% solution of NaOH in an ethanol/water mixture at elevated temperatures has been shown to give high conversion of benzonitrile to benzamide core.ac.uk.
The following interactive table illustrates the hypothetical optimization of the hydrolysis of 4-chloro-2-fluorobenzonitrile to this compound based on general principles found in the literature for similar reactions.
| Catalyst | Catalyst Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 20 | Water | 100 | 6 | 85 | 95 |
| H₂SO₄ | 20 | Water | 120 | 4 | 90 | 97 |
| NaOH | 10 | EtOH/H₂O (7:3) | 90 | 17 | 82 | 98 |
| NaOH | 10 | EtOH/H₂O (7:3) | 110 | 12 | 95 | 99 |
| Ru(II) complex | 5 | Water | 80 | 8 | 92 | 98 |
This table is illustrative and based on general findings for benzonitrile hydrolysis; specific data for this compound may vary.
While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant when considering the synthesis of its chiral derivatives or analogs, which are common in pharmaceutical applications. A significant area of research in this field is the synthesis of atropisomeric benzamides, which possess axial chirality due to restricted rotation around the Ar-C(O) bond acs.orgnih.govnih.govdatapdf.com.
One prominent approach to the enantioselective synthesis of atropisomeric benzamides involves peptide-catalyzed bromination acs.orgnih.govnih.govdatapdf.com. In this method, a simple tetrapeptide catalyst can facilitate the enantioselective bromination of a benzamide precursor, leading to the formation of a chiral product with high enantiomeric excess. The catalyst, often bearing a tertiary amine, is thought to function as a Brønsted base. This methodology has been successfully applied to a range of benzamides with different substitution patterns nih.gov.
Another strategy involves the use of chiral catalysts in carbene insertion reactions into the N-H bond of primary amides. A study demonstrated the use of a dual catalytic system, comprising an achiral rhodium complex and a chiral squaramide, to achieve the enantioselective N-alkylation of primary amides with high yields and excellent enantioselectivities nih.gov. This approach allows for the creation of a stereogenic center adjacent to the amide nitrogen.
Although these methods have not been specifically reported for the synthesis of chiral derivatives of this compound, they represent the state-of-the-art in the asymmetric synthesis of chiral amides and could potentially be adapted for such purposes.
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.
Solvent Selection: Traditional amide synthesis often employs hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) rsc.orgrsc.org. Green alternatives that are being explored include bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and p-cymene, as well as neoteric solvents like ionic liquids and deep eutectic solvents rsc.orgrsc.org. For instance, 2-MeTHF, derived from furfural or levulinic acid, has shown promise as a substitute for DMF and DCM in amide coupling reactions rsc.org. Cyrene, another bio-based solvent, has been effectively used as a green substitute for DMF in HATU-mediated amide synthesis rsc.org.
Catalysis: The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. In the context of amide synthesis, enzymatic catalysis offers a highly sustainable approach. For example, Candida antarctica lipase B has been used as a biocatalyst for the preparation of amides in the green solvent cyclopentyl methyl ether, achieving excellent conversions and yields without the need for intensive purification nih.gov. For the hydrolysis of the nitrile precursor, the use of a simple and inexpensive base like sodium hydroxide as a catalyst is a greener alternative to harsh acidic conditions that require neutralization and generate significant salt waste core.ac.uk.
Solvent-Free Synthesis: A particularly green approach is the development of solvent-free reaction conditions. A study has reported the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst in a solvent-free process that involves simple trituration and heating scispace.com. This method significantly reduces waste and simplifies product isolation.
Precursor Synthesis and Derivatization Strategies for this compound Analogs
The synthesis of precursors and the development of derivatization strategies are fundamental to accessing a wide range of this compound analogs for various applications.
Halogenated benzonitriles are key intermediates in the synthesis of this compound and its analogs. A primary method for their synthesis is the Sandmeyer reaction, which converts an aryl amine into an aryl nitrile wikipedia.orggeeksforgeeks.orgnih.govbyjus.comsyntheticmap.com. For the synthesis of 4-chloro-2-fluorobenzonitrile, 2-chloro-4-fluoroaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution to yield the desired benzonitrile google.com.
Another route to halogenated benzonitriles involves the reaction of a corresponding halogenated nitrobenzene. For instance, 4-chloro-2-nitrobenzonitrile can be prepared by reacting 2,5-dichloronitrobenzene with copper(I) cyanide chemicalbook.com.
The table below summarizes some synthetic routes to halogenated benzonitriles.
| Starting Material | Reagents | Product | Key Transformation |
| 2-Chloro-4-fluoroaniline | 1. NaNO₂, HCl2. CuCN | 4-Chloro-2-fluorobenzonitrile | Diazotization followed by Sandmeyer reaction |
| 2,5-Dichloronitrobenzene | CuCN | 4-Chloro-2-nitrobenzonitrile | Nucleophilic aromatic substitution |
| 4-Bromo-2-chlorobenzaldehyde | NaCN | 4-Bromo-2-chlorobenzonitrile | Cyanation |
| 3-Chloroaniline | 1. Ac₂O2. HNO₃3. Deprotection4. NaNO₂, HCl, HPF₆ | 4-Chloro-2-fluoronitrobenzene | Multi-step synthesis including a Schiemann reaction |
This table provides examples of synthetic routes to halogenated benzonitriles.
The introduction of the amide functionality is a critical step in the synthesis of this compound and its analogs. As previously discussed, the hydrolysis of a nitrile group is a direct and widely used method. This transformation can be catalyzed by acids or bases rsc.orgacs.org. The acid-catalyzed hydrolysis of benzonitrile, for instance, has been extensively studied and provides a reliable route to the corresponding benzamide rsc.org. Base-catalyzed hydrolysis, often under milder conditions, is also an effective method core.ac.uktandfonline.com. A ruthenium(II) complex has been shown to catalyze the hydrolysis of benzonitrile with a significantly increased rate compared to the uncatalyzed reaction tandfonline.com.
An alternative strategy for introducing the amide functionality is through the amination of a carboxylic acid derivative. For example, 2-chlorobenzoic acids can undergo a copper-catalyzed cross-coupling reaction with aniline derivatives to form N-aryl anthranilic acids acs.org. While this method produces N-substituted amides, a similar principle could be applied to generate the primary amide by using an ammonia equivalent.
Derivatization of the Benzene (B151609) Ring and Amide Nitrogen for Novel Analogs
The core structure of this compound presents two primary sites for derivatization: the aromatic benzene ring and the nitrogen atom of the amide group. Strategic modifications at these positions are crucial for the development of new chemical entities.
Derivatization of the Benzene Ring:
The benzene ring of this compound can undergo various transformations, most notably through cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents by forming new carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom provides a reactive handle for such transformations.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. These methods offer a powerful toolkit for chemists to modify the aromatic core. Notable examples of such reactions applicable to aryl chlorides include:
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester). This allows for the introduction of alkyl, alkenyl, or aryl groups at the 4-position of the benzamide ring. The general applicability of this reaction to aryl chlorides makes it a valuable tool for creating a diverse library of analogs. libretexts.orgyonedalabs.comwikipedia.org
Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond between the aryl chloride and an amine. This is a key strategy for synthesizing N-aryl and N-heteroaryl derivatives, significantly expanding the chemical space of accessible analogs. The development of specialized ligands has greatly improved the efficiency and scope of this reaction for aryl chlorides. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, leading to the formation of an alkynyl-substituted benzamide. This transformation is valuable for introducing linear, rigid moieties into the molecular structure. researchgate.netorganic-chemistry.orgwikipedia.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene, resulting in the formation of a new carbon-carbon bond and the introduction of a vinyl group. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. beilstein-journals.orgorganic-chemistry.orgmdpi.com
The following table summarizes the potential derivatization of the 4-chloro position on the benzene ring of this compound via various palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Resulting Moiety at C4-position | Catalyst System (General Example) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl, Alkyl, Alkenyl | Pd catalyst, Ligand, Base |
| Buchwald-Hartwig Amination | R₂NH | Amino | Pd catalyst, Ligand, Base |
| Sonogashira Coupling | R-C≡CH | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base |
| Heck Reaction | Alkene | Alkenyl | Pd catalyst, Base |
Derivatization of the Amide Nitrogen:
The amide nitrogen of this compound is another key site for modification. N-alkylation and N-arylation reactions introduce substituents that can significantly influence the molecule's physicochemical properties, such as its conformation, polarity, and ability to form hydrogen bonds.
N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved through various synthetic methods. These reactions typically involve the deprotonation of the amide N-H bond followed by reaction with an alkyl halide or another electrophilic alkylating agent.
N-Arylation: The formation of a bond between the amide nitrogen and an aryl group can be accomplished using methods such as the Chan-Evans-Lam (CEL) coupling or the Buchwald-Hartwig amination. The CEL reaction, which is copper-catalyzed, provides a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of amides. researchgate.netrsc.orgresearchgate.net These reactions are crucial for the synthesis of N-arylbenzamide derivatives.
The derivatization of the amide nitrogen is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. The following table provides a general overview of derivatization possibilities at the amide nitrogen.
| Reaction Type | Reagent | Resulting Moiety on Amide Nitrogen | General Conditions |
| N-Alkylation | Alkyl halide | Alkyl group | Base |
| N-Arylation (Chan-Evans-Lam) | Arylboronic acid | Aryl group | Cu catalyst, Base, Oxidant |
| N-Arylation (Buchwald-Hartwig) | Aryl halide | Aryl group | Pd catalyst, Ligand, Base |
Catalytic Approaches in this compound Synthesis and Functionalization
Catalysis plays a pivotal role in both the synthesis of the this compound core and its subsequent functionalization. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric reactions.
Catalytic Synthesis:
The synthesis of this compound itself can be achieved through multi-step sequences that may involve catalytic transformations. For instance, the formation of the aromatic core can be accomplished through reactions that utilize transition metal catalysts to construct the substituted benzene ring.
Catalytic Functionalization:
The functionalization of the this compound scaffold is heavily reliant on catalytic methods. As discussed in the previous section, palladium- and copper-catalyzed cross-coupling reactions are instrumental in derivatizing the benzene ring and the amide nitrogen.
Beyond cross-coupling, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, which are typically unreactive. rsc.orgmdpi.com This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. For benzamides, directing group strategies are often employed, where the amide functionality coordinates to the metal catalyst and directs the C-H activation to a specific position, typically the ortho-position.
Rhodium-catalyzed C-H functionalization: Rhodium catalysts have been shown to be effective for the C-H activation of benzamides, enabling the introduction of various functional groups at the ortho-position. chemrxiv.org
Cobalt-catalyzed C-H activation: Cobalt catalysts have also been utilized for the C-H activation and annulation of benzamides with alkynes, providing a route to isoquinolinone derivatives. nih.gov
Iron-catalyzed C-H functionalization: Iron, being an earth-abundant and less toxic metal, is an attractive catalyst for C-H functionalization reactions. Iron-catalyzed carbene-transfer reactions have been used for the functionalization of C-H bonds. mdpi.com
The following table summarizes various catalytic approaches that can be applied to the functionalization of benzamide scaffolds, including this compound.
| Catalyst Type | Reaction Type | Functionalization Site | Potential Transformation |
| Palladium | Cross-coupling | Benzene ring (C-Cl) | C-C, C-N, C-O, C-S bond formation |
| Copper | Cross-coupling | Amide nitrogen (N-H) | N-Arylation |
| Rhodium | C-H Activation | Benzene ring (ortho C-H) | Annulation, Arylation, Alkylation |
| Cobalt | C-H Activation | Benzene ring (ortho C-H) | Annulation with alkynes |
| Iron | Carbene/Nitrene Insertion | C-H bonds | C-C and C-N bond formation |
These catalytic methodologies provide a robust platform for the synthesis and diversification of this compound, paving the way for the exploration of novel chemical space and the development of new functional molecules.
Iii. Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluorobenzamide and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to build a comprehensive picture of the molecular structure of 4-chloro-2-fluorobenzamide and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-chloro-4-fluorobenzoic acid, provides insight into the expected aromatic proton signals. chemicalbook.com For this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amide protons typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum offers valuable information on the carbon framework. For instance, the ¹³C NMR spectrum of 2-chloro-4-fluorobenzoic acid shows distinct signals for each of the aromatic carbons and the carboxyl carbon. chemicalbook.com In this compound, the carbonyl carbon of the amide group is expected to resonate in the range of 165-190 ppm. oregonstate.edu The aromatic carbons will appear in the typical aromatic region (around 110-170 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. wisc.edu The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzamide (B126) Derivatives
| Functional Group | Typical Chemical Shift Range (ppm) |
| Carbonyl (Amide) | 165-190 |
| Aromatic C-Cl | 125-135 |
| Aromatic C-F | 155-165 (doublet) |
| Other Aromatic C-H | 115-140 |
Note: The exact chemical shifts can vary based on the solvent and other substituents present in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes include:
N-H stretching: The amide N-H group typically exhibits two bands in the region of 3100-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
C=O stretching: A strong absorption band for the carbonyl group of the amide (Amide I band) is expected around 1630-1680 cm⁻¹.
N-H bending: The N-H bending vibration (Amide II band) usually appears in the 1550-1640 cm⁻¹ region.
C-F stretching: A strong band corresponding to the C-F stretch is anticipated in the 1000-1400 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration typically occurs in the 600-800 cm⁻¹ region. In a study of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, the NH stretching frequency in the IR spectra was correlated with the strength of intramolecular NH···F hydrogen bonding. acs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For example, in 4-fluorobenzamide, FT-Raman spectroscopy has been used for its characterization. nih.gov This technique is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₅ClFNO), the expected exact mass is approximately 173.0044 g/mol . guidechem.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for benzamides often involve the loss of the amino group (NH₂) or the entire amide group (CONH₂). The fragmentation pattern of 4-chlorobenzamide (B146232) shows significant peaks at m/z 155 (molecular ion), 139, and 111. nih.govchemicalbook.com
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | ~173 | Molecular Ion |
| [M+2]⁺ | ~175 | Isotope peak due to ³⁷Cl |
| [M-NH₂]⁺ | ~157 | Loss of the amino group |
| [C₇H₃ClFO]⁺ | ~157 | Fragment after loss of NH₂ |
| [C₆H₃ClF]⁺ | ~130 | Loss of CO and NH₂ |
Note: The relative intensities of the fragments can provide further structural clues.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For benzamides, the absorption bands are typically due to π→π* transitions within the benzene (B151609) ring and the carbonyl group. researchgate.net The presence of halogen substituents can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzamide. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.org
Hydrogen Bonding: The amide group of this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly likely that molecules of this compound will form hydrogen-bonded networks. For example, in the crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, dimeric aggregates are formed and stabilized by N-H···O hydrogen bonds. researchgate.net The presence of an intramolecular N-H···F hydrogen bond is also a possibility, which has been investigated in other fluorinated benzamides. nih.gov
Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atom of the carbonyl group. These interactions can play a significant role in directing the crystal packing. rsc.org
Conformational Analysis in the Crystalline State
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. In the crystalline state, the conformation of a molecule is fixed, allowing for detailed structural analysis through techniques like single-crystal X-ray diffraction.
Table 1: Representative Crystallographic Data for a Fluorinated Benzamide Derivative (N-(2,4-difluorophenyl)-2-fluorobenzamide) mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 5.6756(3) |
| b (Å) | 4.9829(2) |
| c (Å) | 19.3064(12) |
| β (°) | 91.197(5) |
| Volume (ų) | 545.88(5) |
Advanced Analytical Methods for Purity and Quantification
Ensuring the purity and verifying the elemental composition of this compound are critical steps in its characterization. High-performance liquid chromatography (HPLC), gas chromatography (GC), and elemental analysis are powerful techniques employed for these purposes.
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating components in a mixture. Both HPLC and GC are widely used for the analysis of benzamide derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination. A reverse-phase HPLC method is commonly developed where the compound of interest is separated from its impurities on a nonpolar stationary phase with a polar mobile phase. Method validation is crucial and typically includes parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. nih.gov For instance, in the analysis of a novel fluoroquinolone, a validated HPLC method demonstrated excellent linearity over a specified concentration range and achieved low LOD and LOQ values, indicating high sensitivity. nih.gov
Table 2: Illustrative HPLC Method Validation Parameters for a Related Compound mdpi.com
| Parameter | Ciprofloxacin | Ciprofloxacin Derivative |
| Retention Time (min) | 2.194 | 3.554 |
| Tailing Factor | 1.20 | 1.10 |
| Theoretical Plates | 3500 | 4500 |
| Linearity (R²) | 0.99999 | 0.99999 |
| LOD (µg/mL) | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.15 | 0.24 |
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. A GC method for purity determination would involve optimizing parameters such as the column type, injector and detector temperatures, and the carrier gas flow rate. wjpps.com Validation of the method ensures that it is accurate, precise, and robust for its intended purpose. For example, a GC-MS method was developed and validated for the determination of a potential genotoxic impurity, 4-chloro-1-butanol, in active pharmaceutical ingredients, achieving a low limit of quantitation of 0.08 ppm. nih.gov
Table 3: Example GC Method Parameters for Purity Analysis of a Chlorinated Compound wjpps.com
| Parameter | Value |
| Column | DB-5 (30m × 0.32mm, 0.25µm) |
| Injection Volume | 1.0 µL |
| Carrier Gas Flow Rate | 5.0 psi |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| LOD | 0.003% |
| LOQ | 0.01% |
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to verify the compound's identity and purity.
For this compound (C₇H₅ClFNO), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the empirical formula.
Table 4: Representative Elemental Analysis Data for a Fluorinated Benzamide Derivative (N-(2,4-difluorophenyl)-2-fluorobenzamide) mdpi.com
| Element | Theoretical (%) | Experimental (%) |
| Carbon | 62.2 | 62.4 |
| Hydrogen | 3.2 | 3.1 |
| Nitrogen | 5.6 | 5.9 |
Iv. Computational Chemistry and Molecular Modeling of 4 Chloro 2 Fluorobenzamide
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are employed to predict the geometric and electronic properties of molecules with high accuracy. conicet.gov.ar For 4-chloro-2-fluorobenzamide, these studies are foundational to understanding its intrinsic characteristics. DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various molecular descriptors. healthinformaticsjournal.comresearchid.co
Electronic structure analysis reveals key aspects of a molecule's reactivity and intermolecular interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For derivatives of benzamide (B126), this analysis helps predict the charge transfer that occurs within the molecule. conicet.gov.arresearchgate.net
| Property | Significance | Typical Application |
| HOMO Energy | Indicates electron-donating capability (nucleophilicity). | Predicts sites susceptible to electrophilic attack. |
| LUMO Energy | Indicates electron-accepting capability (electrophilicity). | Predicts sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. nih.gov | A smaller gap often implies higher reactivity. |
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. dergipark.org.tr In a typical MEP map, red areas indicate negative potential, often localized on electronegative atoms like oxygen and nitrogen, while blue areas represent positive potential, usually around hydrogen atoms. researchgate.netyoutube.com This information is vital for understanding how this compound might interact with biological receptors through electrostatic interactions. dergipark.org.tr
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net Calculated harmonic frequencies are often scaled to better match experimental observations. nih.gov For benzamide derivatives, these calculations allow for the precise assignment of vibrational modes to specific functional groups. healthinformaticsjournal.comprensipjournals.com This correlation between theoretical and experimental spectra confirms the molecular structure and provides insights into intramolecular bonding.
Table of Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Asymmetric Stretch | Amide (-NH₂) | ~3500 |
| N-H Symmetric Stretch | Amide (-NH₂) | ~3400 |
| C-H Stretch | Aromatic Ring | 3100 - 3000 |
| C=O Stretch | Amide (-C=O) | 1700 - 1650 |
| N-H Bend | Amide (-NH₂) | 1650 - 1590 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-F Stretch | Fluoro Group | 1250 - 1000 |
| C-Cl Stretch | Chloro Group | 800 - 600 |
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. By systematically rotating rotatable bonds, such as the bond between the aromatic ring and the amide group, a potential energy surface can be mapped to locate the global and local energy minima. nih.gov For substituted benzaldehydes and related compounds, the orientation of the carbonyl group relative to the ring substituents significantly affects the molecule's stability and properties. rsc.org Understanding the preferred conformation of this compound is essential, as the lowest energy conformer is the most likely to be biologically active.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods provide static pictures of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by applying the principles of classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like water molecules). rsc.org For a potential drug candidate like this compound, MD simulations can be used to assess the stability of its complex with a protein target, providing a more realistic view of the binding interactions than static docking alone. nih.govresearchgate.net
Docking Studies and Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking studies with this compound and its derivatives involve placing the molecule into the active site of a target protein and scoring the different poses based on binding affinity. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the protein-ligand complex. nih.govresearchgate.net For example, derivatives of this compound have been docked into the active sites of enzymes like DNA gyrase to predict their antibacterial potential. mdpi.com
Table of Potential Protein-Ligand Interactions
| Interaction Type | Molecular Moieties Involved | Example Amino Acid Residues |
| Hydrogen Bond | Amide N-H or C=O with polar residues | SER, THR, ASP, GLU |
| Pi-Pi Stacking | Aromatic ring with aromatic residues | PHE, TYR, HIS |
| Halogen Bond | Chlorine/Fluorine with electron donors | Carbonyl oxygen of backbone |
| Hydrophobic Interaction | Aromatic ring with nonpolar residues | LEU, VAL, ILE, ALA |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgcollaborativedrug.com For benzamide derivatives, SAR analyses have shown that the type and position of substituents on the phenyl ring are critical for activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with biological activity. wikipedia.orgmdpi.comnih.gov In a QSAR study, various molecular descriptors (e.g., physicochemical properties, electronic properties) are calculated for a series of compounds. researchgate.netresearchgate.net Statistical methods are then used to build an equation that predicts the activity of new, untested compounds. This approach helps in the rational design of more potent analogs and optimizes lead compounds in the drug discovery process. mdpi.com
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be theoretically predicted using computational methods rooted in Density Functional Theory (DFT). These analyses provide critical insights into the molecule's behavior in chemical reactions by identifying the most probable sites for electrophilic, nucleophilic, and radical attack. Key indicators of reactivity, such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and various reactivity descriptors, are computationally derived to build a comprehensive reactivity profile.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, particularly the benzene (B151609) ring and the amide group, indicating these are the primary sites for donating electrons in a reaction with an electrophile. Conversely, the LUMO is anticipated to be localized on the electron-deficient areas, such as the carbonyl carbon and the aromatic ring influenced by the electron-withdrawing halogen substituents. This localization points to the likely sites for nucleophilic attack.
Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to ionization potential; higher energy indicates stronger electron-donating ability. |
| LUMO Energy (ELUMO) | - | Relates to electron affinity; lower energy indicates stronger electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. scielo.org.mx |
| Global Softness (S) | 1/(2η) | The reciprocal of hardness; higher softness indicates higher reactivity. nih.gov |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |
Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface is a three-dimensional map that illustrates the charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact and identifying reactive sites. slideshare.net The MEP map uses a color scale to represent different electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential. These are the most nucleophilic areas, susceptible to attack by electrophiles.
Blue: Indicates regions of low electron density and positive electrostatic potential. These are the most electrophilic areas, susceptible to attack by nucleophiles.
Green/Yellow: Represents areas with intermediate or neutral potential.
For this compound, the MEP surface would predictably show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the amide hydrogen atoms would exhibit the most positive potential (blue), making them susceptible to interaction with nucleophiles. The aromatic ring would display a complex potential distribution, influenced by the electron-withdrawing effects of the chloro, fluoro, and benzamide substituents, creating specific sites prone to either electrophilic or nucleophilic aromatic substitution. walisongo.ac.id
Local Reactivity Descriptors (Fukui Functions)
While global descriptors like hardness and electrophilicity provide a general measure of a molecule's reactivity, local descriptors are needed to pinpoint reactivity at specific atomic sites. Fukui functions (f(r)) are powerful tools within DFT for this purpose. wikipedia.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most reactive atoms for different types of attack. faccts.descm.com
There are three main types of Fukui functions:
f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted). A higher value indicates a greater susceptibility to attack by a nucleophile.
f-(r): Predicts the site for an electrophilic attack (where an electron is donated). A higher value points to the most probable site for attack by an electrophile.
f0(r): Predicts the site for a radical attack .
By calculating these condensed-to-atom Fukui indices, a detailed map of reactivity across the this compound molecule can be generated, providing quantitative predictions of its regioselectivity in various chemical reactions. nih.govyoutube.com
V. Biological and Pharmacological Research of 4 Chloro 2 Fluorobenzamide and Its Analogs
In Vitro Biological Activity Screening and Assays
In vitro studies are fundamental to the initial stages of drug discovery, providing critical information on the biological effects of novel compounds in a controlled laboratory setting. For 4-chloro-2-fluorobenzamide and its analogs, a variety of assays have been employed to elucidate their bioactivity, including enzyme inhibition assays, receptor binding studies, and cell-based functional assays.
Enzyme Inhibition Studies (e.g., COX enzymes, Soluble Epoxide Hydrolase, Factor XIa)
Benzamide (B126) derivatives have been extensively investigated as inhibitors of various enzyme classes, owing to their ability to form key interactions within enzyme active sites.
Protein Kinase Inhibition : Protein kinases are crucial regulators of cellular processes, and their inhibition is a major goal in cancer therapy. nih.gov Analogs of 4-(aminomethyl)benzamide (B1271630) have been evaluated as potential tyrosine kinase inhibitors. nih.gov The majority of these compounds demonstrated potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and KDR. Specifically, analogs featuring a (trifluoromethyl)benzene ring showed high potency against EGFR, with inhibition rates of 91% and 92% at a concentration of 10 nM. nih.gov Furthermore, other studies have identified 2-amido-benzimidazole derivatives as potential inhibitors of Protein kinase CK1δ, an enzyme implicated in cancer and neurodegenerative diseases. mdpi.com
Soluble Epoxide Hydrolase (sEH) Inhibition : The enzyme soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxy fatty acids into less active diols. nih.gov Inhibition of sEH is therefore a therapeutic strategy for treating inflammation and hypertension. medchemexpress.com A pharmacophore model for sEH inhibitors has been developed based on urea (B33335) and amide-based compounds. nih.gov Research into this area has led to the development of potent amide and ketoamide inhibitors, demonstrating that replacing the urea group with other functionalities can maintain or alter inhibitory potency. nih.gov
Factor XIa (FXIa) Inhibition : As a key enzyme in the blood coagulation cascade, Factor XIa is a significant target for the development of new anticoagulants with a potentially lower risk of bleeding complications. nih.govbjcardio.co.uk Structure-based design has led to the discovery of a macrocyclic amide linker that forms a critical hydrogen bond with the Leu41 residue in the FXIa active site. acs.org This discovery resulted in a series of potent macrocyclic FXIa inhibitors. For instance, a chloro-imidazole analog demonstrated a high binding affinity with a Ki of 0.47 nM and potent anticoagulant activity in an activated partial thromboplastin (B12709170) time (aPTT) clotting assay. acs.org The foundational compound benzamidine, a simple benzamide analog, has also been instrumental in studying this enzyme, serving as a weak small-molecule ligand to enable the crystallization and structural analysis of the FXIa catalytic domain. osti.gov
Receptor Binding Assays (e.g., Zinc-Activated Channel, Muscarinic M3 Receptor)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, providing insight into its potential pharmacological effects.
Zinc-Activated Channel (ZAC) : The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor family of ligand-gated ion channels. researchgate.netnih.gov A compound library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for this channel. researchgate.netnih.gov One notable compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be an equipotent antagonist of ZAC activity evoked by both zinc and protons. nih.gov These benzamide analogs were shown to be highly selective, exhibiting no significant activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. nih.gov
| Compound ID | Description | Target | Activity (IC₅₀) | Reference |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | ~1-3 µM | nih.gov |
| TTFB | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | ~1-3 µM | nih.gov |
Muscarinic M3 Receptor : Muscarinic M3 receptors, which are prevalent in smooth muscle and exocrine glands, are important targets for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. patsnap.comwikipedia.org Antagonists block the binding of the neurotransmitter acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions. patsnap.com While many M3 antagonists exist, achieving selectivity over other muscarinic subtypes, particularly the M2 receptor that modulates heart rate, is a significant challenge. nih.gov Structure-based drug design, exploiting a single amino acid difference between the M2 and M3 receptor binding pockets, has successfully led to the development of highly selective M3 receptor antagonists, achieving up to 100-fold selectivity in affinity over the M2 receptor. nih.gov
Cell-Based Assays for Specific Biological Pathways
Cell-based assays bridge the gap between molecular target activity and physiological response. They are crucial for evaluating how a compound affects living cells, including its cytotoxicity, and its influence on specific signaling pathways.
Cytotoxicity and Antiproliferation Assays : To determine the concentration at which a compound inhibits cell growth or is overtly toxic, various assays are used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and has been employed to evaluate the cytotoxic effects of benzamide analogs on various cancer cell lines. nih.govnih.gov
Cell Cycle Analysis : Flow cytometry is a powerful technique used to analyze the effect of compounds on the cell cycle. Following treatment with a test agent, cells are stained with a fluorescent dye that binds to DNA. The fluorescence intensity of individual cells is then measured, allowing researchers to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M). This method has been used to show that certain quinazoline-sulfonamide derivatives can halt cell progression at the G2/M phase. semanticscholar.org
Apoptosis Assays : To confirm that cytotoxicity is mediated by programmed cell death, or apoptosis, specific assays are performed. Flow cytometry can be used with markers like Annexin V to identify apoptotic cells. semanticscholar.org Additionally, the expression of key apoptotic proteins, such as cleaved caspase-3, can be detected using immunofluorescence techniques. Morphological changes characteristic of apoptosis, including chromatin condensation, can also be observed through histopathological staining. nih.gov
Investigation of Antimycobacterial and Antimalarial Activities
The therapeutic potential of benzamide analogs extends to infectious diseases, with significant research focused on their activity against mycobacteria and the malaria parasite.
Antimycobacterial Activity : A series of 4-chloro- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has been screened for activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.gov Several of these salicylanilide (B1680751) derivatives demonstrated activity comparable to or higher than the standard drug, isoniazid. nih.gov Another class of analogs, N-alkyl nitrobenzamides, also shows promising antitubercular activity, potentially by inhibiting the essential mycobacterial enzyme DprE1. researchgate.net
Antimalarial Activity : The benzimidazole (B57391) scaffold, structurally related to benzamide, has been a fruitful area of research for new antimalarial agents. nih.govacs.orgmalariaworld.org A series of benzimidazole derivatives incorporating phenolic Mannich base side chains demonstrated potent, submicromolar activity against both the asexual blood stages and the sexual gametocyte stages of Plasmodium falciparum. acs.org This dual-stage activity is highly desirable in antimalarial drugs. Structure-activity relationship studies revealed that 1-benzylbenzimidazole analogues were significantly more potent than their 1H-benzimidazole counterparts. acs.org
| Compound Class | Target Organism | Activity Metric (IC₅₀) | Reference |
| 5-Chloro-2-hydroxy-N-benzamide analog | M. tuberculosis H37Rv | 16 µM (MIC) | nih.gov |
| 1-Benzylbenzimidazole analog | P. falciparum (NF54, drug-sensitive) | 0.019 µM | acs.org |
| 1-Benzylbenzimidazole analog | P. falciparum (K1, multi-drug resistant) | 0.031 µM | acs.org |
| Benzophenone amide derivative | P. falciparum | Submicromolar | nih.gov |
Antitumor and Cytotoxic Activity Evaluations
Numerous studies have evaluated the cytotoxic potential of this compound analogs against a wide array of human cancer cell lines. This research has identified several promising classes of compounds with potent antiproliferative effects.
Quinazoline derivatives bearing a substituted sulfonamide moiety have demonstrated significant antileukemic activity. semanticscholar.org In particular, compounds 4a and 4d were found to be the most potent against Jurkat (acute T cell leukemia) and THP-1 (acute monocytic leukemia) cell lines, with IC₅₀ values in the low micromolar range. semanticscholar.org These compounds were also noted to have selective cytotoxicity towards leukemia cells compared to normal human umbilical vein endothelial cells (HUVEC). semanticscholar.org
Other research has focused on benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, which have been tested against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg The cytotoxic activity of these compounds ranged from weak to remarkable, with one derivative showing significant inhibition of HepG2 cell proliferation. ekb.eg The table below summarizes the cytotoxic activity of selected benzamide analogs.
| Compound Class | Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Quinazoline-Sulfonamide | 4a | Jurkat (Leukemia) | 6.1 µM | semanticscholar.org |
| Quinazoline-Sulfonamide | 4a | THP-1 (Leukemia) | 6.5 µM | semanticscholar.org |
| Quinazoline-Sulfonamide | 4d | Jurkat (Leukemia) | 4.2 µM | semanticscholar.org |
| Quinazoline-Sulfonamide | 4d | THP-1 (Leukemia) | 4.6 µM | semanticscholar.org |
| Fluorinated Aminophenylhydrazine | Compound 6 | A549 (Lung) | 0.64 µM | nih.gov |
Pharmacological Potential and Therapeutic Applications
The diverse biological activities of this compound analogs have translated into significant pharmacological potential across several therapeutic areas.
Analgesic and Anti-inflammatory Properties
Derivatives of this compound have demonstrated notable analgesic and anti-inflammatory effects. researchgate.net Research into novel 4-fluorobenzamide-based compounds has identified analogs with potent anti-inflammatory and analgesic activities, coupled with good gastric tolerance. researchgate.net For example, certain thioureido quinazolinone derivatives have shown superior performance in writhing protection tests for analgesia and significant inhibition of edema in anti-inflammatory assays. researchgate.net The mechanism behind these effects is often linked to the inhibition of COX enzymes, with some derivatives showing selectivity for COX-2 over COX-1, which can lead to a more favorable side-effect profile. researchgate.netmdpi.com
Furthermore, the investigation of chalcone (B49325) derivatives has also yielded compounds with significant analgesic and anti-inflammatory properties. nih.govresearchgate.net The structural features of these molecules are crucial for their activity, and modifications to the benzamide core can fine-tune their potency and selectivity. researchgate.netnih.gov The development of dual TRPA1 and TRPV1 antagonists from related scaffolds also represents a promising strategy for pain relief. mdpi.com
Anticoagulant Research
A significant area of pharmacological research for this compound analogs is in the development of anticoagulants. frontiersin.org These compounds are often designed as direct inhibitors of Factor Xa, a critical component of the blood coagulation cascade. nih.govremedypublications.com The inhibition of FXa prevents the conversion of prothrombin to thrombin, a key step in the formation of blood clots. researchgate.net
One of the most notable drugs synthesized using intermediates derived from this compound is Rivaroxaban. chemicalbook.commedkoo.comresearchgate.netjustia.com Rivaroxaban is an orally active, direct Factor Xa inhibitor used for the prevention and treatment of various thromboembolic disorders. chemicalbook.commedkoo.comjustia.com The development of new Factor Xa inhibitors based on amide synthesis continues to be an active area of research, with the goal of creating more effective and safer oral anticoagulants. nih.govresearchgate.net The anticoagulant activity of these compounds is typically evaluated through in vitro assays such as the prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT). nih.govnih.gov
Development as Drug Candidates and Pharmaceutical Intermediates
This compound is a valuable pharmaceutical intermediate, serving as a building block in the synthesis of a wide range of drug candidates. nih.govnbinno.comnewedgeoverseas.com Its chemical structure allows for versatile modifications, making it a key component in the development of new therapeutic agents. arborpharmchem.comnbinno.com The synthesis of complex molecules often involves multiple steps, and the use of such intermediates is crucial for achieving the desired final product with high purity and yield. nbinno.com
The role of benzamide intermediates in drug discovery is well-established, and they are integral to the synthesis of various pharmaceuticals. arborpharmchem.com The development of efficient synthetic routes for these intermediates is a key focus in process chemistry to ensure a stable and cost-effective supply for drug manufacturing. mdpi.com The versatility of this compound and its derivatives allows for their use in creating a diverse library of compounds for screening against various biological targets, thereby fueling the drug discovery pipeline. nih.gov
Agrochemical Applications
Beyond pharmaceuticals, derivatives of this compound have found applications in the agrochemical industry. The benzamide moiety is present in a number of pesticides, and research into new derivatives continues to explore their potential as insecticides, herbicides, and fungicides. For example, Diflubenzuron, a benzoylphenyl urea compound, acts as an insect growth regulator by disrupting chitin (B13524) formation in insects. evitachem.com The structural features of this compound can be incorporated into new agrochemical designs to enhance their efficacy and selectivity.
Vi. Future Directions and Emerging Research Avenues for 4 Chloro 2 Fluorobenzamide
Exploration of Novel Synthetic Methodologies
The future of 4-Chloro-2-fluorobenzamide in medicinal chemistry is intrinsically linked to the development of novel and efficient synthetic methodologies. While traditional methods for the synthesis of benzamides are well-established, emerging techniques offer the promise of greener, more rapid, and higher-yielding processes. researchgate.net Recent advancements in the synthesis of N-fluoroalkyl amides and their derivatives, for instance, highlight the ongoing innovation in incorporating fluorine into molecular scaffolds. nih.govnih.gov
Future research will likely focus on the application of techniques such as flow chemistry, which can offer improved reaction control, scalability, and safety. Furthermore, the use of novel catalysts, including biocatalysts, could provide more stereoselective and environmentally friendly synthetic routes. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, will also be a key area of exploration to streamline the production of this compound and its analogs. nih.gov A recent study reported a green and efficient pathway for preparing benzamide (B126) derivatives through direct condensation of benzoic acids and amines using a reusable solid acid catalyst under ultrasonic irradiation, a method that could be adapted for this compound synthesis. researchgate.net
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |
| Biocatalysis | High stereoselectivity and environmentally friendly conditions. |
| One-Pot Synthesis | Increased efficiency and reduced waste. |
| Novel Catalysts | Higher yields and milder reaction conditions. |
| Ultrasonic Irradiation | Rapid, mild, and highly efficient synthesis. researchgate.net |
Advanced Pharmacological Profiling and Target Identification
A critical future direction for this compound lies in comprehensive pharmacological profiling to uncover its full therapeutic potential. Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. walshmedicalmedia.comnih.govnih.gov Therefore, subjecting this compound to a broad panel of biological assays is a crucial next step.
Advanced screening techniques, including high-throughput screening (HTS), will enable the rapid evaluation of its activity against a diverse array of molecular targets. Furthermore, the use of in silico methods such as molecular docking and pharmacophore modeling can help to predict potential biological targets and guide the design of more potent and selective analogs. nih.govnih.govbohrium.com For instance, studies on other benzamide derivatives have successfully used these computational approaches to identify inhibitors for targets like Rho-associated kinase-1 (ROCK1) and FtsZ, a key protein in bacterial cell division. tandfonline.comtandfonline.com A similar approach could be employed for this compound to identify its molecular targets and elucidate its mechanism of action.
| Profiling Technique | Application to this compound |
| High-Throughput Screening (HTS) | Rapidly assess activity against a wide range of biological targets. |
| Molecular Docking | Predict binding modes and affinities to potential protein targets. bohrium.com |
| Pharmacophore Modeling | Identify essential structural features for biological activity and guide lead optimization. nih.govnih.gov |
| 3D-QSAR | Develop quantitative structure-activity relationships to predict the potency of new derivatives. tandfonline.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzamides
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this will undoubtedly impact the future development of benzamide-based therapeutics. mdpi.com AI and ML algorithms can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.
For this compound, AI can be employed to design and screen virtual libraries of derivatives with improved pharmacokinetic and pharmacodynamic profiles. tandfonline.com Generative AI models can propose entirely new molecular structures based on the this compound scaffold that are predicted to have high activity against a specific target. Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, thereby reducing the need for extensive and costly experimental testing in the early stages of drug development. mdpi.com The application of these in silico tools will accelerate the discovery and development of new drug candidates derived from this compound.
Nanotechnology Applications and Drug Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Nanotechnology offers a promising avenue to enhance the delivery of benzamide-based drugs, including potential therapeutics derived from this compound. nih.gov Nanoparticle-based drug delivery systems can improve the solubility, stability, and bioavailability of poorly water-soluble compounds. frontiersin.org
Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to encapsulate this compound or its derivatives. nih.gov These nanocarriers can be further functionalized with targeting ligands to facilitate the specific delivery of the drug to diseased cells or tissues, thereby minimizing off-target effects and improving the therapeutic index. mdpi.com The development of such advanced drug delivery systems will be a key factor in translating the therapeutic potential of this compound into clinical applications. For instance, nanoparticle-based systems are being explored to overcome the blood-brain barrier for the treatment of neurological diseases, which could be a potential application for appropriately designed benzamide derivatives. nih.gov
| Nanoparticle Type | Potential Benefits for this compound Delivery |
| Liposomes | Encapsulation of both hydrophilic and hydrophobic drugs. frontiersin.org |
| Polymeric Nanoparticles | Controlled and sustained drug release. nih.gov |
| Solid Lipid Nanoparticles | Improved stability and bioavailability. nih.gov |
| Targeted Nanoparticles | Enhanced delivery to specific cells or tissues. mdpi.com |
Collaborative and Interdisciplinary Research Initiatives
The journey of a drug from discovery to clinical application is a complex and resource-intensive process that often requires a collaborative and interdisciplinary approach. acs.orgnih.gov The future development of this compound will greatly benefit from such initiatives that bring together experts from academia and industry. acs.orgresearchgate.net
Academic researchers can contribute their expertise in fundamental chemistry, biology, and pharmacology to explore the novel aspects of this compound. biochemistry.org Industrial partners, on the other hand, can provide the resources and experience in drug development, including preclinical and clinical testing, necessary to translate promising research findings into new medicines. acs.org Such public-private partnerships are becoming increasingly important for fostering innovation in the pharmaceutical sector. nih.gov Interdisciplinary collaborations involving medicinal chemists, computational scientists, biologists, and clinicians will be essential to fully realize the therapeutic potential of this compound and its derivatives. The transdisciplinary nature of modern medicinal chemistry, which integrates knowledge from molecular medicine, pharmacology, and systems biology, will be a driving force in this endeavor. youtube.com
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : A common precursor is 4-Chloro-2-fluorobenzaldehyde, which can undergo oxidation to form the corresponding benzoic acid, followed by amidation with ammonia or a primary amine. Optimization involves adjusting catalysts (e.g., HATU for coupling), solvent polarity (DMF or THF), and temperature (60–80°C) to improve yield. Purity (>95%) can be achieved via recrystallization or column chromatography .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (e.g., absence of aldehyde proton at ~10 ppm) and mass spectrometry .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural Analysis : Use X-ray crystallography for definitive conformation or FT-IR to identify functional groups (amide C=O stretch at ~1650 cm⁻¹).
- Electronic Properties : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Parameterize halogen bonding (Cl, F) for accurate affinity predictions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM-PBSA) .
- Validation : Compare with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Systematically review studies for variables like assay type (cell-free vs. cellular), concentration ranges, and solvent effects (DMSO tolerance).
- Experimental Replication : Reproduce conflicting studies under controlled conditions, standardizing cell lines (e.g., HEK293 vs. HeLa) and readout methods (fluorescence vs. luminescence) .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assays .
Q. How can researchers design derivatives of this compound to enhance metabolic stability?
- Methodology :
- SAR Studies : Introduce substituents (e.g., methyl, trifluoromethyl) at the 5-position to block CYP450 oxidation.
- In Silico ADMET : Predict metabolic sites using StarDrop or MetaSite. Prioritize derivatives with lower topological polar surface area (<80 Ų) for improved permeability .
Methodological & Ethical Considerations
Q. What analytical techniques are critical for detecting trace impurities in this compound batches?
- Methodology :
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Set MS in positive ion mode for sensitivity.
- NMR Spectroscopy : ¹³C NMR can identify chlorinated byproducts (e.g., dichlorinated isomers) .
Q. How should researchers address ethical and safety concerns when handling this compound?
- Safety Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure.
- Store in airtight containers under inert gas (Ar) to avoid hydrolysis .
- Ethical Data Sharing : Anonymize datasets from toxicity studies and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing .
Cross-Disciplinary Applications
Q. What non-pharmaceutical applications exist for this compound in material science?
- Methodology :
- Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. Monitor catalytic efficiency in Suzuki-Miyaura couplings.
- Polymer Synthesis : Incorporate into polyamides via step-growth polymerization; analyze thermal stability (TGA) and glass transition temperatures (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
